Simeprevir-d3 Simeprevir-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206808
InChI:
SMILES:
Molecular Formula: C₃₈H₄₄D₃N₅O₇S₂
Molecular Weight: 752.96

Simeprevir-d3

CAS No.:

Cat. No.: VC0206808

Molecular Formula: C₃₈H₄₄D₃N₅O₇S₂

Molecular Weight: 752.96

* For research use only. Not for human or veterinary use.

Simeprevir-d3 -

Specification

Molecular Formula C₃₈H₄₄D₃N₅O₇S₂
Molecular Weight 752.96

Introduction

Chemical Structure and Properties

Simeprevir-d3 is characterized by a macrocyclic structure with three deuterium atoms strategically placed to facilitate research applications. Its chemical composition and physical properties are essential for understanding its behavior in various research contexts.

Mechanism of Action

Simeprevir-d3 functions primarily as a research tool, but retains the same mechanism of action as the parent compound simeprevir in therapeutic contexts.

Molecular Interactions

Simeprevir-d3 exerts its inhibitory action on HCV polyprotein cleavage via induced-fit binding to an extended S2 subsite located in the NS3 catalytic site . This binding mechanism differs from earlier protease inhibitors like telaprevir and boceprevir, which form covalent intermediates with the enzyme.

At higher concentrations above its antiviral half-maximal effective concentration, simeprevir-d3 can also restore interferon (IFN)-signaling pathways that are disrupted by the NS3/4A protease . The NS3/4A protease typically cleaves two essential adaptor proteins involved in immune response: mitochondrial antiviral-signaling proteins (MAVS) and toll/interleukin-1 receptor domain-containing adaptor-inducing IFN-β (TRIF) . By inhibiting this proteolytic activity, simeprevir-d3 can help recover proper IFN-signaling pathways.

Research Applications

Simeprevir-d3 serves several critical functions in pharmaceutical research and development, offering unique advantages due to its stable isotope labeling.

Pharmacokinetic Studies

As a deuterium-labeled compound, simeprevir-d3 is extensively used in pharmacokinetic studies where it helps researchers accurately track the absorption, distribution, metabolism, and excretion of simeprevir. The deuterium labeling creates a mass difference that can be detected by analytical instruments such as liquid chromatography-mass spectrometry (LC-MS/MS), allowing for precise quantification of the parent drug in the presence of metabolites or other interfering substances .

This application is particularly important in drug interaction studies, where understanding how simeprevir behaves in combination with other medications is essential for optimizing treatment regimens.

Metabolic Pathway Investigations

Simeprevir-d3 helps researchers elucidate the metabolic pathways of simeprevir . By strategically placing deuterium atoms at positions susceptible to metabolic transformation, researchers can gain insights into how the drug is processed in the body. The kinetic isotope effect of deuterium, which forms stronger bonds than hydrogen, can sometimes slow down metabolism at the labeled positions, providing valuable information about metabolic mechanisms.

Analytical Reference Standards

Drug Interactions and Pharmacokinetics

Understanding the pharmacokinetic profile and drug interaction potential of simeprevir is essential for its safe and effective use. Simeprevir-d3 plays a crucial role in generating this knowledge.

Pharmacokinetic Profile

While specific pharmacokinetic data for simeprevir-d3 itself is primarily relevant to analytical methodology, the parent compound simeprevir displays the following pharmacokinetic characteristics:

  • Accumulation in the liver after uptake into hepatocytes via OATP1B1/3 transporters

  • Extensive metabolism, primarily via the CYP3A pathway

  • High protein binding in plasma

Drug Interactions with Other Antivirals

Simeprevir is known to interact with several other drugs, particularly other direct-acting antivirals used in HCV treatment. A notable example is its interaction with ledipasvir. When these drugs were co-administered in research studies, significant pharmacokinetic interactions were observed:

ParameterSimeprevir AloneSimeprevir + LedipasvirFold Increase
Cmin (ng/ml)9364,3944.7x
Cmax (ng/ml)4,1939,9512.4x
AUCτ (ng·h/ml)54,735166,1573.0x

Similarly, ledipasvir concentrations increased when co-administered with simeprevir :

ParameterLedipasvir AloneLedipasvir + SimeprevirFold Increase
Cmin (ng/ml)2834851.7x
Cmax (ng/ml)5078321.6x
AUCτ (ng·h/ml)8,94415,5621.7x

In such interaction studies, isotope-labeled compounds like simeprevir-d3 are invaluable as they allow for specific tracking and discrimination between the interacting drugs during analysis .

Synthesis and Production

The synthesis of simeprevir-d3 involves complex multi-step processes that require precise control to incorporate deuterium atoms at specific positions.

Synthetic Approach

While the detailed synthesis route for simeprevir-d3 specifically is proprietary, the general approach for synthesizing the parent compound simeprevir involves:

  • Starting with trans-cyclopentanone-3,4-dicarboxylic acid

  • Hydrogenation and lactone formation using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM)

  • Amide coupling with N-methylhexenylamine

  • Introduction of the quinolinol fragment under Mitsunobu conditions

  • Ring-closing metathesis to form the macrocycle

  • Coupling with cyclopropylsulfonamide

For the deuterated version (simeprevir-d3), the synthesis likely involves either using deuterated starting materials at appropriate positions or introducing deuterium through hydrogen-deuterium exchange reactions at a suitable stage of the synthesis.

Quality Control

Comparative Analysis with Related Compounds

Simeprevir-d3 is part of a broader landscape of hepatitis C virus protease inhibitors, with distinct characteristics that position it for specific research applications.

Comparison with Other Labeled Simeprevir Analogs

Several isotopically labeled forms of simeprevir exist for different research applications:

CompoundDescriptionPrimary Application
Simeprevir-d3Contains three deuterium atomsPharmacokinetic studies, bioanalytical reference standard
Simeprevir-13C,d3Contains three deuterium atoms and 13C-labeled carbonsEnhanced mass spectrometric detection and quantification

The availability of different labeled analogs allows researchers to select the most appropriate tool for specific analytical challenges .

Comparison with Other HCV Protease Inhibitors

Simeprevir belongs to a class of HCV NS3/4A protease inhibitors, which includes other compounds with varying properties:

CompoundMechanism of ActionDistinguishing Features
SimeprevirNS3/4A protease inhibitorNon-covalent binding; effective against genotypes 1 and 4
TelaprevirNS3/4A protease inhibitorForms covalent bond with active site serine
AsunaprevirNS3/4A protease inhibitorDifferent resistance profile than simeprevir
FaldaprevirNS3/4A protease inhibitorDifferent resistance profile than simeprevir

The resistance patterns observed with these inhibitors highlight the importance of research tools like simeprevir-d3 in studying the emergence and mechanisms of resistance to direct-acting antivirals .

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